molecular formula C10H12N2O3 B032620 N-(4-Aminobenzoyl)-Beta-Alanine CAS No. 7377-08-4

N-(4-Aminobenzoyl)-Beta-Alanine

Cat. No.: B032620
CAS No.: 7377-08-4
M. Wt: 208.21 g/mol
InChI Key: VHAXWROFYVPXMZ-UHFFFAOYSA-N
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Description

N-(4-Aminobenzoyl)-Beta-Alanine is an organic compound with the molecular formula C10H12N2O3 It is a derivative of beta-alanine, where the amino group is substituted with a 4-aminobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminobenzoyl)-Beta-Alanine typically involves the reaction of 4-aminobenzoic acid with beta-alanine. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the carboxyl group of 4-aminobenzoic acid and the amino group of beta-alanine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild heating conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and optimized reaction conditions are employed to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobenzoyl)-Beta-Alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N-(4-Aminobenzoyl)-Beta-Alanine is unique due to its combination of the beta-alanine backbone with the 4-aminobenzoyl group, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

3-[(4-aminobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6,11H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXWROFYVPXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30224136
Record name N-(4-Aminobenzoyl)-beta-alanine
Source EPA DSSTox
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7377-08-4
Record name N-(4-Aminobenzoyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7377-08-4
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Record name N-(4-Aminobenzoyl)-beta-alanine
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Record name N-(4-Aminobenzoyl)-beta-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-aminobenzoyl)amino]propanoic acid
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Record name N-(4-AMINOBENZOYL)-.BETA.-ALANINE
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Aminobenzoyl-(beta)-alanine
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URL http://www.hmdb.ca/metabolites/HMDB0060757
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Synthesis routes and methods

Procedure details

A suspension of 15 g. finely powdered 4-nitrobenzoyl-β-alanine in 200 ml. ethanol was stirred in an atmosphere of hydrogen in the presence of 1 g. of palladium-charcoal (5%), while cooling gently. When the absorption of hydrogen had ceased, the reaction mixture was filtered and the filtrate concentrated to a small volume. Upon adding diethyl ether and cooling, 4-aminobenzoyl-β-alanine was obtained. The yield was 11.5 g.; m.p. 156°-158° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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